6,7-Dichlorobenzo[d]thiazole
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Overview
Description
6,7-Dichlorobenzo[d]thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichlorobenzo[d]thiazole typically involves the chlorination of benzo[d]thiazole derivatives. One common method includes the reaction of benzo[d]thiazole with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as amines or hydroxyl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted benzo[d]thiazole derivatives.
Oxidation Products: Oxidized forms of benzo[d]thiazole.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
6,7-Dichlorobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6,7-Dichlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Benzo[d]oxazole: Similar structure but contains an oxygen atom instead of sulfur.
Benzo[d]imidazole: Contains an additional nitrogen atom in the ring structure.
Thiazole: The parent compound of the thiazole family, with a simpler structure
Uniqueness: 6,7-Dichlorobenzo[d]thiazole is unique due to its specific substitution pattern and the presence of chlorine atoms, which confer distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H3Cl2NS |
---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
6,7-dichloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H |
InChI Key |
GXJZHNRPPJSUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CS2)Cl)Cl |
Origin of Product |
United States |
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